Cholecystokinin Octapeptide (1-5) (desulfated)

描述

属性

IUPAC Name |

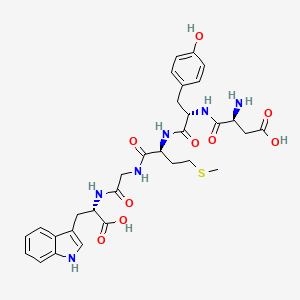

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O9S/c1-47-11-10-23(36-30(44)24(12-17-6-8-19(38)9-7-17)37-28(42)21(32)14-27(40)41)29(43)34-16-26(39)35-25(31(45)46)13-18-15-33-22-5-3-2-4-20(18)22/h2-9,15,21,23-25,33,38H,10-14,16,32H2,1H3,(H,34,43)(H,35,39)(H,36,44)(H,37,42)(H,40,41)(H,45,46)/t21-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDOKCNVHRLQKQ-LFBFJMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Solid-Phase Peptide Synthesis (SPPS)

Overview:

The predominant method for preparing Cholecystokinin Octapeptide (1-5) (desulfated) is solid-phase peptide synthesis. This approach enables the sequential assembly of amino acids on a solid resin, facilitating automation, high yield, and purity.

- Resin Loading: The synthesis begins by anchoring the C-terminal amino acid (glycine, in this case) to a solid resin.

- Deprotection and Coupling: The N-terminal protecting group (commonly Fmoc or Boc) is removed, exposing the amine for coupling. The next amino acid (methionine) is activated (using agents like N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide) and coupled to the chain.

- Repetition: This cycle is repeated for each subsequent amino acid (tyrosine, aspartic acid, tryptophan), building the peptide in the desired sequence.

- Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin, and side-chain protecting groups are removed using strong acids (e.g., trifluoroacetic acid).

- Purification: The crude peptide is purified, typically by high-performance liquid chromatography, to remove truncated sequences and side-products.

- High efficiency for short peptides like the (1-5) fragment.

- Automation is possible, ensuring reproducibility and scalability.

- Minimal risk of racemization due to stepwise coupling and protecting group strategies.

Table 1: Typical Reagents and Conditions in SPPS

| Step | Reagent(s) | Purpose |

|---|---|---|

| Resin Loading | Wang or Rink amide resin | Anchoring C-terminal amino acid |

| Deprotection | Piperidine (for Fmoc) | Remove N-terminal protecting grp |

| Coupling | DCC, NHS, HOBt, or HATU | Activate carboxyl group |

| Cleavage | Trifluoroacetic acid (TFA) | Release peptide from resin |

| Purification | HPLC (reverse-phase) | Isolate pure peptide |

Enzymatic and Fragment Condensation Methods

Overview:

Enzymatic synthesis, using proteases as catalysts, offers an alternative to chemical synthesis. This method exploits the substrate specificity of enzymes to form peptide bonds between unprotected fragments, minimizing side reactions and racemization.

- Fragment Preparation: Short peptide fragments (typically di- or tripeptides) are synthesized chemically or enzymatically.

- Enzymatic Coupling: Proteases such as papain, α-chymotrypsin, or thermolysin catalyze the condensation of these fragments to form the desired peptide sequence.

- Purification: The resulting peptide is purified by chromatography (e.g., gel filtration, partition chromatography).

- High stereoselectivity, reducing racemization.

- Minimal need for side-chain protection, except for sensitive residues (e.g., tyrosine).

- Environmentally friendly, as reactions can proceed in aqueous media.

- Less suitable for large-scale or automated synthesis.

- Fragment size limitations; typically efficient for tetrapeptides or smaller.

Table 2: Enzymatic Synthesis Parameters

Summary Table: Preparation Methods Comparison

| Method | Yield | Purity | Scalability | Automation | Stereoselectivity | Typical Use Case |

|---|---|---|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | High | High | Excellent | Yes | Good | Routine/industrial synthesis |

| Enzymatic Synthesis | Moderate | High | Limited | No | Excellent | Research, stereochemically sensitive |

| Chemical Fragment Coupling | Variable | High | Good | Partial | Moderate | Complex/longer peptides |

化学反应分析

Types of Reactions: Cholecystokinin Octapeptide (1-5) (desulfated) can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize specific amino acids within the peptide.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of oxidized amino acids, such as cysteine sulfoxide.

Reduction: Reduction of disulfide bonds to free thiol groups.

Substitution: Introduction of new functional groups or modification of existing ones.

科学研究应用

Pharmacological Effects

Research has highlighted several biological activities associated with cholecystokinin octapeptide (1-5) (desulfated). Below is a summary of its key effects:

| Biological Effect | Description |

|---|---|

| Inhibition of Aminopeptidases | Demonstrates significant inhibition of aminopeptidase activity, suggesting potential in metabolic regulation. |

| Neurotransmitter Modulation | Alters neurotransmitter release patterns, impacting various signaling pathways. |

| Cognitive Enhancement | Shown to improve cognitive function and synaptogenesis in models of delayed neurocognitive recovery. |

Case Study 1: Inhibition of Aminopeptidases

In a controlled laboratory setting, researchers investigated the ability of cholecystokinin octapeptide (1-5) (desulfated) to inhibit aminopeptidases. The results indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic regulation and therapeutic interventions for conditions involving dysregulated peptide metabolism.

Case Study 2: Neurotransmitter Modulation

A study focusing on the effects of desulfated cholecystokinin on neurotransmitter release revealed that it does not significantly influence dopamine levels in the striatum but does affect other neurotransmitters through different receptor pathways. This finding underscores the importance of structural modifications on peptide functionality.

Case Study 3: Cognitive Enhancement in Postoperative Recovery

A study demonstrated that administration of cholecystokinin octapeptide improved cognitive recovery in aged mice following surgery. The peptide suppressed microglial activation and promoted glutamatergic synaptogenesis, indicating its potential as a therapeutic target for delayed neurocognitive recovery .

Applications in Research and Medicine

Cholecystokinin octapeptide (1-5) (desulfated) is utilized across various fields:

- Basic Research : Investigating peptide synthesis methods and receptor interactions.

- Clinical Research : Exploring potential therapeutic uses for gastrointestinal disorders and metabolic diseases.

- Pharmaceutical Development : Designing diagnostic tools for measuring cholecystokinin levels in biological samples.

作用机制

The mechanism of action of Cholecystokinin Octapeptide (1-5) (desulfated) involves its interaction with CCK receptors, primarily CCK1 and CCK2 receptors. These receptors are G-protein-coupled receptors (GPCRs) that mediate various physiological responses, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. The compound exerts its effects by binding to these receptors and activating intracellular signaling pathways, leading to the desired biological responses.

相似化合物的比较

CCK-8s (Sulfated Cholecystokinin Octapeptide)

CCK-8d (Desulfated Cholecystokinin Octapeptide)

- Structure : Lacks the sulfate group on tyrosine (Tyr instead of Tyr(SO₃)).

- Receptor Affinity : 300-fold lower affinity for CCK-A receptors compared to CCK-8s; retains partial activity at CCK-B receptors .

- Biological Roles: Weak agonist at CCK-A receptors, often used as a negative control in receptor studies .

- Key Studies :

CCK-4 (Tetrapeptide Analogs)

Cholecystokinin Precursor (107-115) (Desulfated)

- Structure: Non-sulfated fragment (Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH).

- Function : Regulates gastrointestinal motility but lacks the endocrine effects of CCK-8s .

Data Table: Comparative Analysis

Mechanistic Insights

- Sulfation’s Role : The sulfate group on CCK-8s enhances electrostatic interactions with CCK-A receptors, explaining its 300-fold higher potency over CCK-8d .

- Receptor Selectivity : CCK-8d’s residual activity at CCK-B receptors (brain) aligns with studies showing its modulation of dopamine release in the nucleus accumbens .

- Therapeutic Potential: While CCK-8s has been explored for appetite suppression and cardiac support, CCK-8d’s utility lies in dissecting sulfation-dependent pathways .

Research Implications

- Pharmacology : CCK-8d’s low CCK-A affinity highlights the need for sulfation in designing CCK-based therapies for pancreatic disorders.

- Neuroscience : CCK-8d’s partial CCK-B activity may inform studies on anxiety and addiction, where CCK-B receptors are implicated .

- Comparative Models: Studies using CCK-8d as a control clarify the physiological relevance of sulfation in endogenous CCK signaling .

生物活性

Cholecystokinin Octapeptide (1-5) (desulfated), a synthetic peptide derived from the larger cholecystokinin (CCK) molecule, has garnered attention in scientific research due to its unique structural features and biological activities. This article explores its mechanisms of action, pharmacological effects, and applications in various fields, supported by data tables and case studies.

Overview of Cholecystokinin Octapeptide (1-5) (Desulfated)

Cholecystokinin (CCK) is a key gastrointestinal hormone involved in digestion and satiety. The octapeptide version, specifically the first five amino acids of CCK, is known as Cholecystokinin Octapeptide (1-5) (desulfated). The absence of a sulfate group distinguishes it from the native CCK-8, affecting its binding affinity and biological activity. This modification allows researchers to isolate and study specific functions attributed to the sulfate group in CCK's activity .

Cholecystokinin Octapeptide (1-5) (desulfated) primarily interacts with CCK receptors, particularly CCK-A and CCK-B receptors. These interactions are crucial for mediating various physiological processes:

- Gastrointestinal Function : It plays a role in stimulating pancreatic secretion and gallbladder contraction while inhibiting gastric emptying .

- Neurotransmitter Release : Studies have shown that while the sulfated form (CCK-8S) promotes dopamine release in specific brain regions, the desulfated form exhibits different receptor interactions and effects .

Pharmacological Effects

The biological activity of Cholecystokinin Octapeptide (1-5) (desulfated) has been characterized through various experimental studies:

Table 1: Summary of Biological Effects

Case Study 1: Inhibition of Aminopeptidases

In a controlled laboratory setting, researchers investigated the ability of Cholecystokinin Octapeptide (1-5) (desulfated) to inhibit aminopeptidases. The results indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic regulation and therapeutic interventions for conditions involving dysregulated peptide metabolism .

Case Study 2: Neurotransmitter Modulation

A study focusing on the effects of desulfated CCK on neurotransmitter release revealed that it does not significantly influence dopamine levels in the striatum but does affect other neurotransmitters through different receptor pathways. This finding underscores the importance of structural modifications on peptide functionality .

Applications in Research and Medicine

Cholecystokinin Octapeptide (1-5) (desulfated) is utilized across various fields:

- Basic Research : Investigating peptide synthesis methods and receptor interactions.

- Clinical Research : Exploring potential therapeutic uses for gastrointestinal disorders and metabolic diseases.

- Pharmaceutical Development : Designing diagnostic tools for measuring CCK levels in biological samples.

常见问题

Q. What are the structural and functional distinctions between sulfated and desulfated CCK-8 fragments, and how do they influence experimental design?

Desulfation removes the sulfate group from the tyrosine residue, altering receptor binding affinity and metabolic stability. For example, desulfated CCK-8 (DYMGWMDF-NH2) shows reduced affinity for CCK1 receptors but retains activity at CCK2 receptors . To validate these distinctions, researchers should:

Q. How should researchers standardize the preparation and storage of CCK-8 (1-5) (desulfated) for in vitro studies?

- Solubility : Dissolve in DMSO at ≥100 mg/mL, but avoid moisture due to hygroscopic effects .

- Storage : Aliquot and store at -20°C in airtight vials to prevent oxidation and degradation .

- Purity verification : Use HPLC (≥95% purity) and mass spectrometry to confirm structural integrity .

Advanced Research Questions

Q. What experimental models are optimal for studying the neuroprotective effects of CCK-8 (1-5) (desulfated)?

- In vitro models : Sodium nitroprusside (NO donor)-induced injury in rat dorsal root ganglion (DRG) neurons, measuring apoptosis via caspase-3 activation and neurite outgrowth .

- In vivo models : Peripheral nerve injury models (e.g., sciatic nerve crush) with intraperitoneal administration (0.1–1.0 mg/kg) and histological assessment of axonal regeneration .

Q. How can contradictory findings on CCK-8 (1-5) desulfated’s modulation of dopamine release be resolved?

Studies report both facilitatory and inhibitory effects on dopamine release in the nucleus accumbens . To address contradictions:

- Control variables : Standardize administration routes (intracerebral vs. systemic) and doses (e.g., 0.01–1.0 µM for in vitro) .

- Receptor specificity : Use selective antagonists (e.g., devazepide for CCK1, L365,260 for CCK2) to isolate receptor contributions .

- Region-specific analysis : Compare ventral tegmental area (VTA) vs. accumbens core/shell using microdialysis .

Q. What advanced methodologies are recommended for studying CCK-8 (1-5) desulfated’s role in cancer transporter inhibition?

- OATP1B3 inhibition assays : Pre-treat prostate cancer cells with 20 µM CCK-8 (1-5) desulfated for 5 minutes before adding fluorescent dyes (e.g., IR-780) and quantifying uptake via near-infrared fluorescence (NIRF) imaging .

- Competitive binding studies : Use labeled bile acids (e.g., taurocholate) to assess inhibition kinetics .

Methodological Challenges and Solutions

Q. How can researchers address the instability of CCK-8 (1-5) desulfated in physiological buffers?

Q. What strategies improve the reproducibility of CCK-8 (1-5) desulfated’s effects across different cell lines?

- Cell line profiling : Validate CCK receptor expression (CCK1/CCK2) via qPCR or flow cytometry before experiments .

- Cross-species calibration : Compare human (e.g., SH-SY5Y) and rodent (e.g., PC12) models to identify species-specific responses .

Data Interpretation and Validation

Q. How should researchers analyze dose-dependent biphasic responses observed with CCK-8 (1-5) desulfated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。